(2S)-2-(Oxolan-3-yl)propanoic acid
Description
(2S)-2-(Oxolan-3-yl)propanoic acid is a chiral carboxylic acid characterized by a tetrahydrofuran (oxolane) ring substituted at the 3-position of the propanoic acid backbone. The oxolan group introduces moderate polarity, which may influence solubility, metabolic stability, and hydrogen-bonding capacity compared to other propanoic acid derivatives.
Properties
IUPAC Name |
(2S)-2-(oxolan-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5(7(8)9)6-2-3-10-4-6/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILXYGVGBFRIEW-ZBHICJROSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCOC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCOC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(Oxolan-3-yl)propanoic acid typically involves the use of chiral starting materials or catalysts to ensure the correct stereochemistry. One common method is the asymmetric synthesis, where a chiral auxiliary or catalyst is used to induce the formation of the desired enantiomer. For example, the reaction of a chiral oxirane with a propanoic acid derivative under acidic or basic conditions can yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using chiral catalysts. These catalysts can be metal complexes or organocatalysts that promote the formation of the desired enantiomer with high selectivity. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(Oxolan-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The oxolane ring can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted oxolane derivatives.
Scientific Research Applications
(2S)-2-(Oxolan-3-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme catalysis and metabolic pathways due to its chiral nature.
Medicine: It serves as an intermediate in the synthesis of drugs that target specific biological pathways.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-(Oxolan-3-yl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The oxolane ring and the carboxylic acid group can form hydrogen bonds and other interactions with target molecules, modulating their activity.
Comparison with Similar Compounds
The following analysis compares (2S)-2-(Oxolan-3-yl)propanoic acid to structurally related propanoic acid derivatives, focusing on substituent effects, physicochemical properties, and applications.
Aromatic Substituted Propanoic Acids
Example Compounds:
- (2S)-2-(Naphthalen-2-yl)propanoic acid (Naproxen impurity)
- (2S)-2-(5-Chloro-6-methoxy-naphthalen-2-yl)propanoic acid (5-Chloronaproxen)
- (2S)-2-(Naphthalen-2-yloxy)propanoic acid
Key Findings :
- Aromatic substituents (e.g., naphthalenyl) enhance lipophilicity, reducing aqueous solubility but improving membrane permeability. Halogenation (Cl, Br) further modifies electronic properties and metabolic stability .
- The oxolan group’s oxygen atom may confer better solubility in polar media compared to purely aromatic analogs, though this remains speculative without direct data.
Heterocyclic and Electron-Withdrawing Substituted Propanoic Acids
Example Compounds:
- 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid (intermediate for isocoumarins)
- (S)-2-(1,3-dioxoisoindolin-2-yl)-3-(3-formylphenyl)-2-methylpropanoic acid
Key Findings :
- Electron-withdrawing groups (e.g., isoindolin-dione) increase carboxylic acid acidity, enhancing reactivity in synthesis. The oxolan group’s electron-donating nature may reduce acidity slightly.
- Heterocyclic derivatives are often intermediates for bioactive molecules (e.g., isocoumarins with antimicrobial properties) , whereas the oxolan analog’s applications remain unexplored.
Amino- and Hydroxy-Substituted Propanoic Acids
Example Compounds:
- (2S,3R)-2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid (immunoproteasome inhibitor intermediate)
- (2RS)-3-hydroxy-2-phenylpropanoic acid
Key Findings :
- Amino and hydroxy groups enhance hydrogen-bonding capacity, improving target binding in bioactive molecules (e.g., immunomodulators) .
- Stereochemistry is crucial in both classes; for example, (2S,3R) configurations in amino-hydroxy derivatives are linked to anti-inflammatory efficacy .
Complex and Hybrid Derivatives
Example Compounds:
- 1-Oleoyl-2-arachidonoyl-sn-glycero-3-phosphoserine (phospholipid analog)
- (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid
Key Findings :
- Hybrid derivatives (e.g., phospholipids, peptide conjugates) demonstrate how propanoic acid scaffolds integrate into larger bioactive systems. The oxolan derivative’s simplicity may limit such applications unless functionalized further.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
